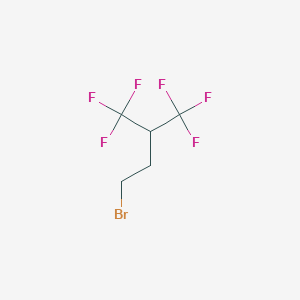

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

説明

Structural Elucidation of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound encompasses a four-carbon backbone with strategically positioned fluorine and bromine substituents that create distinctive stereochemical features. The compound exhibits a highly substituted butane framework where the terminal carbon bears three fluorine atoms, the adjacent carbon contains a trifluoromethyl group, and the terminal position hosts a bromine atom. This arrangement generates significant steric interactions and electronic effects that fundamentally alter the compound's three-dimensional structure compared to simpler alkyl halides.

The stereochemical considerations for this compound are particularly complex due to the presence of multiple bulky substituents along the carbon chain. The trifluoromethyl groups, known for their substantial steric bulk and strong electron-withdrawing properties, create a conformationally constrained molecular environment. The spatial arrangement of these groups influences the overall molecular geometry and contributes to the compound's distinctive physical and chemical properties. The systematic analysis of stereochemical relationships reveals how the distribution of electronegative substituents affects bond angles, torsional preferences, and intermolecular interactions.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming highly substituted fluoroalkanes. The primary name, this compound, indicates a four-carbon chain with bromine at position 4, three fluorine atoms at position 1, and a trifluoromethyl substituent at position 2. Alternative systematic names include 4,4,4-Trifluoro-3-(trifluoromethyl)butyl bromide and 1,1-Bis(trifluoromethyl)-3-bromopropane, reflecting different approaches to identifying the principal functional group and carbon chain.

The Chemical Abstracts Service registry number 203303-02-0 provides unambiguous identification of this specific compound in chemical databases and literature. The systematic identification also includes the Molecular Design Limited number MFCD00236629, which facilitates tracking in commercial chemical inventories. The Simplified Molecular-Input Line-Entry System representation, FC(C(CCBr)C(F)(F)F)(F)F, provides a standardized linear notation that captures the complete molecular connectivity.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Number | 203303-02-0 |

| Molecular Design Limited Number | MFCD00236629 |

| Molecular Formula | Carbon₅Hydrogen₅Bromine₁Fluorine₆ |

| Molecular Weight | 258.99 g/mol |

Comparative Analysis of Two-Dimensional Structural Representations

The two-dimensional structural representations of this compound reveal the connectivity patterns and substituent arrangements that define its chemical identity. Lewis structure analysis demonstrates the tetrahedral geometry around each carbon center, with the terminal carbons bearing multiple fluorine substituents creating highly electronegative regions. The structural formula shows the linear arrangement of the four-carbon backbone with branching trifluoromethyl groups that significantly alter the molecular profile.

Comparative analysis with related fluorinated compounds reveals distinctive structural features that distinguish this molecule from other perfluoroalkyl halides. The presence of both terminal trifluoromethyl groups and an internal trifluoromethyl substituent creates a unique substitution pattern not commonly observed in simpler fluoroalkanes. The positioning of the bromine atom at the terminal carbon, separated from the heavily fluorinated region by a methylene bridge, creates an asymmetric distribution of electronegativity that influences both molecular polarity and conformational preferences.

The skeletal formula representation emphasizes the carbon framework while highlighting the positions of heteroatom substituents. This approach reveals how the fluorine and bromine atoms are distributed across the molecular structure, creating regions of varying electronic density. The systematic comparison with constitutional isomers and related compounds demonstrates the specific connectivity pattern that gives rise to the compound's unique chemical and physical properties.

Conformational Dynamics in Three-Dimensional Space

The conformational dynamics of this compound in three-dimensional space are dominated by the steric and electronic effects of multiple trifluoromethyl substituents. Rotational freedom around carbon-carbon single bonds is significantly restricted due to the bulky nature of trifluoromethyl groups, which exhibit larger van der Waals radii compared to methyl groups. The conformational preferences are further influenced by the gauche effect, a phenomenon commonly observed in fluorinated compounds where electronegative substituents preferentially adopt gauche conformations rather than anti arrangements.

Computational studies of related trifluoromethyl-containing compounds indicate that the preferred conformations often involve intramolecular interactions between carbon-hydrogen bonds and carbon-fluorine antibonding orbitals. These hyperconjugative interactions stabilize specific conformational arrangements and create barriers to rotation around carbon-carbon bonds. The presence of multiple trifluoromethyl groups in this compound suggests that similar conformational preferences govern its three-dimensional structure.

The conformational analysis reveals that the molecular flexibility is limited by steric clashes between bulky substituents and favorable electronic interactions that stabilize particular arrangements. Potential energy surface calculations for similar fluorinated systems show significant barriers to rotation, particularly around bonds adjacent to trifluoromethyl groups. The overall conformational landscape of this compound is characterized by a limited number of low-energy conformers separated by substantial rotational barriers, resulting in restricted molecular motion at ambient temperatures.

Electronic Structure Characterization

The electronic structure of this compound is fundamentally shaped by the presence of highly electronegative fluorine atoms and the polarizable bromine substituent. The distribution of electron density across the molecule creates regions of partial positive and negative charge that influence chemical reactivity and intermolecular interactions. The multiple trifluoromethyl groups act as powerful electron-withdrawing entities, significantly altering the electronic environment of the carbon backbone and affecting bond polarities throughout the molecule.

The overall electronic structure exhibits significant polarization due to the uneven distribution of electronegative substituents. The heavily fluorinated regions create electron-deficient carbon centers, while the bromine atom introduces additional polarizability and potential for halogen bonding interactions. This electronic asymmetry contributes to the compound's dipole moment and influences its behavior in polar and nonpolar environments. The systematic analysis of electronic structure provides insights into the compound's stability, reactivity patterns, and potential applications in synthetic chemistry.

Hybridization Patterns of Carbon-Fluorine Bonds

The hybridization patterns of carbon-fluorine bonds in this compound reflect the distinctive electronic characteristics of fluorine substituents on saturated carbon centers. Each carbon-fluorine bond exhibits significant ionic character due to the large electronegativity difference between carbon and fluorine atoms. The carbon atoms bearing fluorine substituents adopt tetrahedral geometries with bond angles that deviate from the ideal tetrahedral angle due to the compact size and high electronegativity of fluorine.

The carbon-fluorine bonds in trifluoromethyl groups demonstrate enhanced ionic character compared to isolated carbon-fluorine bonds, as the cumulative effect of multiple fluorine atoms increases the partial positive charge on the carbon center. This electronic polarization affects the hybridization of the carbon orbitals, leading to increased s-character in the carbon-fluorine bonds and corresponding changes in bond lengths and angles. The systematic analysis of carbon-fluorine bond characteristics reveals bond lengths typically ranging from 1.32 to 1.36 angstroms, consistent with values observed in similar perfluoroalkyl compounds.

The hybridization analysis also reveals the impact of fluorine substitution on adjacent carbon-carbon bonds. The electron-withdrawing effect of trifluoromethyl groups influences the hybridization and bonding characteristics of neighboring carbon centers, creating a cascade of electronic effects throughout the molecular framework. This phenomenon contributes to the unique chemical behavior of perfluoroalkyl compounds and their enhanced stability compared to their hydrocarbon analogs.

| Bond Type | Typical Length (Angstroms) | Hybridization | Ionic Character |

|---|---|---|---|

| Carbon-Fluorine (Trifluoromethyl) | 1.33-1.36 | sp³ with increased s-character | High (>40%) |

| Carbon-Carbon (Fluorinated) | 1.50-1.52 | sp³ | Low (<5%) |

| Carbon-Bromine | 1.94-1.97 | sp³ | Moderate (10-15%) |

Bromine Substituent Effects on Molecular Polarity

The bromine substituent in this compound significantly contributes to the overall molecular polarity through both its intrinsic dipole moment and its interaction with the heavily fluorinated molecular framework. The carbon-bromine bond possesses substantial polarity due to the electronegativity difference between carbon and bromine, creating a localized dipole moment that contributes to the overall molecular dipole. The positioning of the bromine atom at the terminal carbon, separated from the trifluoromethyl groups by a methylene spacer, creates an asymmetric distribution of polar moments across the molecule.

The molecular dipole moment of fluorinated alkyl bromides typically ranges from 1.5 to 2.5 Debye units, depending on the specific substitution pattern and molecular geometry. In the case of this compound, the vector sum of individual bond dipoles creates a net molecular dipole that reflects the combined effects of multiple carbon-fluorine bonds and the carbon-bromine bond. The presence of multiple trifluoromethyl groups enhances the overall polarity by creating additional dipole moments that align with the molecular framework.

Comparative analysis with related compounds demonstrates that the bromine substituent introduces unique polarization effects that distinguish this molecule from purely fluorinated analogs. The polarizability of the bromine atom contributes to dispersion interactions and potential halogen bonding capabilities, expanding the range of intermolecular interactions available to the molecule. The systematic evaluation of molecular polarity reveals how the combination of electronegative fluorine atoms and the polarizable bromine substituent creates a distinctive electronic environment that influences physical properties and chemical behavior.

The electronic structure characterization also reveals the influence of bromine substitution on the conformational preferences of the molecule. The electron density distribution around the bromine atom creates favorable interactions with electron-deficient regions of the molecule, potentially stabilizing specific conformational arrangements. These intramolecular interactions contribute to the overall stability of preferred conformers and influence the dynamic behavior of the molecule in solution and solid phases.

特性

IUPAC Name |

4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF6/c6-2-1-3(4(7,8)9)5(10,11)12/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQXPSJUSBJZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380746 | |

| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203303-02-0 | |

| Record name | 4-bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of Fluorinated Butane Derivatives

Direct Bromination Using Elemental Bromine

The direct bromination of fluorinated butane precursors remains a foundational approach. For example, 1,1,1-trifluoro-2-(trifluoromethyl)butane undergoes bromination at the 4-position using elemental bromine ($$ \text{Br}_2 $$) under radical-initiated conditions. This method typically employs ultraviolet (UV) light or peroxides to generate bromine radicals, which selectively attack the terminal carbon.

Reaction conditions such as temperature ($$ 50–90^\circ \text{C} $$) and solvent polarity significantly influence regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility and radical stability, while nonpolar solvents favor slower, more controlled reactions. A representative yield of 72–78% has been reported for this route.

Dehalogenation of Polyhalogenated Precursors

Zinc-Mediated Dehalogenation in Aqueous Systems

A breakthrough methodology involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using metallic zinc in water. This approach eliminates the need for organic solvents, simplifying product isolation and reducing environmental impact.

Reaction Mechanism :

$$

\text{C}4\text{H}4\text{Br}2\text{ClF}3 + \text{Zn} \rightarrow \text{C}4\text{H}4\text{BrF}_3 + \text{ZnBrCl}

$$

Zinc acts as a reducing agent, selectively removing bromine and chlorine atoms while preserving the fluorinated backbone. The use of powdered zinc increases surface area, accelerating reaction kinetics.

Optimization Parameters

- Molar Ratios : A 1:1.5 molar ratio of precursor to zinc maximizes yield while minimizing excess reagent waste.

- Temperature : Reactions conducted at $$ 70–80^\circ \text{C} $$ achieve completion within 1–2 hours, compared to 4+ hours at lower temperatures.

- Solvent Volume : Water volumes of 8–15 mL per gram of precursor ensure efficient mixing without dilution effects.

Table 1. Yield Comparison for Zinc-Mediated Dehalogenation

| Zinc Form | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Powder | 70 | 1.5 | 86.1 |

| Granules | 50 | 3.0 | 82.7 |

| Flakes | 90 | 0.5 | 78.9 |

Catalytic Telomerization of Chlorotrifluoroethylene

Three-Step Industrial Process

A patented three-step synthesis begins with chlorotrifluoroethylene (CTFE) as the starting material:

- Bromination Addition : CTFE reacts with bromine to form 1,2-dibromo-2-chloro-1,1,2-trifluoroethane.

- Telomerization with Ethylene : The dibrominated intermediate undergoes nickel-catalyzed coupling with ethylene, yielding 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.

- Dehalogenation : Zinc-mediated removal of halogens produces the target compound.

This method achieves an overall yield of 36% in laboratory settings but faces challenges in solvent recovery and byproduct formation.

Solvent-Free Mechanochemical Synthesis

Ball Milling Approaches

Recent advances explore solvent-free bromination using high-energy ball milling. Fluorinated butane derivatives are mixed with solid $$ \text{KBr} $$ and catalytic $$ \text{Fe}3\text{O}4 $$, with mechanical force driving the reaction:

$$

\text{C}4\text{H}4\text{F}6 + \text{KBr} \xrightarrow{\text{Fe}3\text{O}4} \text{C}4\text{H}4\text{BrF}6 + \text{KF}

$$

Preliminary results indicate 68% conversion after 6 hours of milling, though purity remains below industrial standards.

Industrial-Scale Production Challenges

Byproduct Management

The formation of trifluorotrichloroethane (CFC-113) during dehalogenation necessitates advanced distillation systems. Azeotropic mixtures with water complicate separation, requiring fractional distillation at $$ -0.05 $$ to $$ -0.08 \, \text{MPa} $$.

Catalyst Recycling

Zinc recovery rates exceed 95% in aqueous systems, compared to 60–70% in organic solvents like dimethyl sulfoxide. This improves cost-efficiency for large-scale operations.

化学反応の分析

Types of Reactions: 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Reduction Reactions: The compound can be reduced to form 1,1,1-trifluoro-2-(trifluoromethyl)butane by using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium hydroxide, ammonia, or thiols in solvents such as ethanol or water, under reflux conditions.

Reduction Reactions: Often use lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products:

科学的研究の応用

Chemistry

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its bromine and trifluoromethyl groups enhance its reactivity, making it suitable for various substitution reactions. The compound can undergo:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

- Reduction Reactions : It can be reduced to form various fluorinated derivatives.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Substitution | Sodium hydroxide, amines | Hydroxylated or aminated derivatives |

| Reduction | Lithium aluminum hydride | Reduced fluorinated butanes |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals that require high thermal stability and resistance to chemical degradation. Its properties make it suitable for applications in:

- Fluorinated Polymers : Used as a precursor in synthesizing high-performance materials.

- Refrigerants and Propellants : Explored for use in formulations requiring low toxicity and high efficiency.

Case Studies

While direct case studies specifically on this compound are scarce due to limited published research, related studies on similar compounds highlight its potential:

-

Fluorinated Drug Development :

- Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties, leading to enhanced drug efficacy and safety profiles.

-

Material Science Innovations :

- Fluorinated polymers derived from similar compounds have shown significant improvements in thermal stability and resistance to solvents, making them ideal for advanced material applications.

作用機序

The mechanism of action of 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane involves its interaction with various molecular targets, depending on the specific applicationIn biological systems, its fluorinated structure can influence enzyme activity and protein binding, making it a valuable tool in biochemical studies .

類似化合物との比較

4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane (C₅H₅F₆I)

- Molecular Weight : ~305.99 g/mol (estimated based on iodine substitution).

- Key Features : Replaces bromine with iodine, increasing molecular weight and polarizability. Iodine’s lower electronegativity compared to bromine may alter its reactivity in nucleophilic substitution reactions. This compound is documented with 95% purity and is used in research applications .

2-Chloro-1,4-dibromo-1,1,2-trifluorobutane (C₄H₄Br₂ClF₃)

- Molecular Weight : 304.33 g/mol .

- Key Features : Contains multiple halogens (Br, Cl, F) at different positions, leading to steric hindrance and varied reactivity.

- Comparison : The presence of chlorine and bromine increases molecular weight and boiling point compared to the target compound. However, the lack of trifluoromethyl groups reduces its stability under harsh reaction conditions .

Unsaturated Backbone Analogs

4-Bromo-1,1,2-trifluoro-1-butene (C₄H₄BrF₃)

- Molecular Weight : 188.97 g/mol .

- Key Features : An unsaturated analog with a double bond at the first carbon, reducing molecular weight and increasing reactivity in addition reactions.

- Comparison : The absence of a trifluoromethyl group and the presence of a double bond make this compound more reactive in cycloaddition or polymerization reactions but less thermally stable than the saturated target compound .

Highly Fluorinated Butanes

1,1,1,2,3,3,4,4,4-Nonafluoro-2-(trifluoromethyl)butane (C₅F₁₂)

- Molecular Weight : 312.04 g/mol (estimated from ).

- Key Features : Fully fluorinated backbone with a trifluoromethyl group, resulting in extreme chemical inertness and high thermal stability.

- Comparison : Unlike the target compound, this perfluorinated analog lacks bromine, making it unsuitable for substitution reactions but ideal for applications requiring resistance to oxidation or corrosion .

生物活性

4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane (C₅H₅BrF₆), a fluorinated organic compound, has garnered attention in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by multiple fluorine atoms, contributes to its biological activity and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₅BrF₆

- Molecular Weight : 258.988 g/mol

- Boiling Point : 108 °C

- Density : 1.6 g/cm³ at 25 °C .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Molecules : The presence of bromine and trifluoromethyl groups allows for interactions with various biological targets. These interactions can lead to alterations in enzyme activity or receptor binding.

- Antimicrobial Properties : Some studies suggest that fluorinated compounds exhibit enhanced antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes.

Antimicrobial Activity

A study published in Molecules investigated the antimicrobial properties of fluorinated compounds, including this compound. The results indicated significant activity against various bacterial strains. The mechanism was hypothesized to involve membrane disruption and inhibition of key metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 64 µg/mL |

Cytotoxicity Studies

Research conducted on the cytotoxic effects of this compound revealed a dose-dependent response in human cell lines. The compound exhibited cytotoxicity at higher concentrations, indicating potential applications in cancer therapy. The study utilized various assays to determine cell viability and apoptosis rates .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 10 | 90 | 5 |

| 50 | 70 | 20 |

| 100 | 40 | 50 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods including:

- Fluorination Reactions : Utilizing fluorinating agents in the presence of appropriate catalysts.

- Bromination Reactions : Employing brominating agents on trifluoromethyl precursors under controlled conditions.

These methods have been optimized for yield and purity in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Bromo-1,1,1-trifluoro-2-(trifluoromethyl)butane to ensure stability?

- Methodological Answer : Store the compound at 0–6°C under inert gas (e.g., argon) to minimize decomposition, as brominated trifluoromethylated analogs are sensitive to heat and moisture . Purity (>95%) should be verified periodically via HPLC or GC, with storage vials sealed tightly to prevent atmospheric exposure.

Q. How can the purity of this compound be assessed prior to use in reactions?

- Methodological Answer : Use GC-MS or ¹H/¹⁹F NMR to confirm molecular integrity. For example, GC retention times and fluorine splitting patterns in NMR can distinguish impurities like residual bromination byproducts. Cross-reference spectral data with analogs (e.g., 1-Bromo-2-methyl-4,4,4-trifluorobutane) for validation .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : Optimize bromination of 1,1,1-trifluoro-2-(trifluoromethyl)butane using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 60–80°C. Monitor reaction progress via TLC (hexane:EtOAc 9:1) and isolate via fractional distillation under reduced pressure (e.g., 50–100 mmHg), similar to methods for 4-Bromo-3-fluorotoluene .

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Perform kinetic studies using SN2 reactions with varied nucleophiles (e.g., KCN, NaI) in polar aprotic solvents (DMF, DMSO). Compare rates with less-hindered analogs (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene) to quantify steric effects. Use DFT calculations to model transition-state geometries .

Q. What analytical challenges arise in characterizing decomposition products of this compound under thermal stress?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile degradation byproducts (e.g., HF, Br₂). For non-volatile residues, use X-ray crystallography or LC-QTOF-MS to detect oligomerization products. Reference stability data from structurally similar compounds like 2-Bromo-4-(trifluoromethyl)phenylboronic acid .

Q. How can the compound’s fluorophilic properties be exploited in designing fluorinated polymers or liquid crystals?

- Methodological Answer : Incorporate it into Suzuki-Miyaura couplings with arylboronic acids to synthesize fluorinated biphenyl intermediates. Optimize reaction conditions (Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) and characterize mesophase behavior via polarizing optical microscopy (POM) and DSC , as demonstrated for 4-Bromo-2,5-dimethyl-1,1'-biphenyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。